molecular formula C20H15ClN4 B6525975 4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine CAS No. 1016491-24-9

4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine

Cat. No. B6525975
CAS RN: 1016491-24-9
M. Wt: 346.8 g/mol
InChI Key: HLSUNYVPYDRVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of quinazoline, a class of organic compounds with a bicyclic structure made up of two fused six-membered aromatic rings, one of which is a benzene ring and the other is a pyrimidine ring . The presence of the chlorophenyl, pyridin-2-ylmethyl groups may confer unique properties to the compound.


Synthesis Analysis

The synthesis of such compounds often involves multistep reactions including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination . The exact synthesis pathway would depend on the starting materials and desired substitutions on the quinazoline ring.


Molecular Structure Analysis

The molecular structure of this compound would consist of a quinazoline core with a 4-chlorophenyl group attached at the 4-position and a pyridin-2-ylmethyl group attached via a nitrogen atom . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chlorophenyl group and the electron-donating pyridin-2-ylmethyl group. These groups could potentially direct electrophilic aromatic substitution reactions to specific positions on the quinazoline ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, quinazoline derivatives are crystalline solids. The presence of the chlorophenyl and pyridin-2-ylmethyl groups may increase the compound’s lipophilicity, potentially affecting its solubility and melting point .

Scientific Research Applications

Catalytic Protodeboronation:

Pinacol boronic esters, including our compound of interest, serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the transformation of boronic esters into other functional groups, expanding their synthetic utility.

Hydromethylation of Alkenes:

The same catalytic protodeboronation process mentioned above was applied to achieve formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers successfully achieved this hydromethylation sequence. Notably, it was demonstrated on methoxy-protected (−)-Δ8-THC and cholesterol .

Total Synthesis of Natural Products:

The protodeboronation methodology has found application in the formal total synthesis of specific natural products. For instance:

Bepotastine Synthesis:

The compound’s structural features may also contribute to its utility in medicinal chemistry. While not directly related to our compound, a patent describes an improved process for the manufacture of Bepotastine (an antihistamine) and its Besilate salt. The process involves a precursor containing a 4-chlorophenyl moiety .

Material Science Applications:

Imidazopyridine, a fused bicyclic heterocycle similar in structure to our compound, is recognized as a versatile scaffold. It finds applications in both medicinal chemistry and material science. While not specifically studied for our compound, this structural motif suggests potential material-related applications .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. Quinazoline derivatives are often studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Future Directions

Quinazoline derivatives are a focus of ongoing research due to their diverse biological activities. Future work could explore the synthesis of new derivatives, their potential biological activities, and their mechanisms of action .

properties

IUPAC Name

4-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4/c21-15-10-8-14(9-11-15)19-17-6-1-2-7-18(17)24-20(25-19)23-13-16-5-3-4-12-22-16/h1-12H,13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSUNYVPYDRVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)NCC3=CC=CC=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinazolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.